Prednisolone

Übersicht

Beschreibung

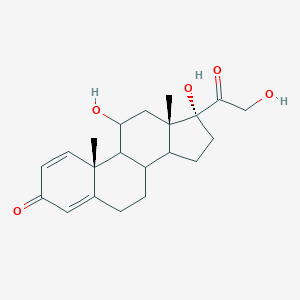

Prednisolone is a synthetic glucocorticoid derived from cortisol (hydrocortisone) with the molecular formula $ \text{C}{21}\text{H}{28}\text{O}_5 $ and a molecular weight of 360.45 g/mol. Its chemical structure includes a 1,4-pregnadiene backbone with hydroxyl groups at positions 11β, 17α, and 21, and ketone groups at positions 3 and 20 . This compound is the active metabolite of prednisone, requiring hepatic conversion for efficacy. It is widely used for its potent anti-inflammatory, immunosuppressive, and anti-allergic properties, prescribed in conditions such as asthma, rheumatoid arthritis, and inflammatory eye diseases . Available in oral tablets, injectables, ophthalmic solutions, and topical creams, its bioavailability and pharmacokinetics vary depending on the formulation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Prednisolon kann durch verschiedene Verfahren synthetisiert werden. Eine gängige Methode beinhaltet die Verwendung von Prednisonacetat als Ausgangsmaterial. Der Prozess umfasst mehrere Schritte: 3,20-Keto-Schutzreaktion, 11-Keto-Reduktionsreaktion, 21-Hydroxylesterifizierungsreaktion, 3,20-Keto-Entschützungreaktion und 21-Acetiester-Hydrolysereaktion . Dieses Verfahren ist effizient und eignet sich für die großtechnische industrielle Produktion .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Prednisolon häufig durch mikrobielle Fermentation unter Verwendung von Hydrocortison als Substrat hergestellt. Der Fermentationsprozess beinhaltet die Verwendung spezifischer Mikroorganismenstämme, wie z. B. Arthrobacter, um Hydrocortison in Prednisolon umzuwandeln . Diese Methode ist aufgrund ihrer hohen Ausbeute und Kosteneffizienz vorteilhaft.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Prednisolon unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind wichtig, um die Verbindung zu modifizieren, um ihre therapeutischen Eigenschaften zu verbessern oder Derivate für bestimmte Anwendungen zu produzieren.

Häufige Reagenzien und Bedingungen

Oxidation: Prednisolon kann unter sauren Bedingungen mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen beinhalten häufig die Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Substitutionsreaktionen können mit Halogenierungsmitteln wie Brom oder Chlor in Gegenwart eines Katalysators durchgeführt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Prednisolonderivate, wie z. B. 16 alpha-Hydroxy-Prednisolon und Prednisolonacetat .

Wissenschaftliche Forschungsanwendungen

Clinical Indications

Prednisolone is indicated for the treatment of numerous conditions, which can be categorized as follows:

- Endocrine Disorders : Used in adrenal insufficiency and congenital adrenal hyperplasia.

- Rheumatic Diseases : Effective in managing rheumatoid arthritis, systemic lupus erythematosus, and vasculitis.

- Hematologic Disorders : Utilized in the treatment of hematologic malignancies such as acute leukemia and lymphoma.

- Dermatological Conditions : Prescribed for eczema, psoriasis, and dermatitis.

- Respiratory Diseases : Employed in asthma exacerbations and chronic obstructive pulmonary disease (COPD).

- Gastrointestinal Disorders : Used for inflammatory bowel diseases like Crohn's disease and ulcerative colitis.

- Allergic Reactions : Effective in severe allergic responses and anaphylaxis management.

Rheumatoid Arthritis

A study conducted on elderly patients with rheumatoid arthritis demonstrated that low-dose this compound (5 mg/day) significantly reduced disease activity over a two-year period compared to placebo. The study found a mean decrease in the Disease Activity Score (DAS28) by 0.37 points, indicating improved clinical outcomes with minimal adverse effects .

| Treatment Group | Baseline DAS28 | Change in DAS28 |

|---|---|---|

| This compound | 4.40 | -1.32 |

| Placebo | 4.46 | -0.76 |

Asthma Management

In a randomized trial comparing this compound with placebo for asthma exacerbations, results indicated that this compound significantly shortened symptom duration and severity. The mean severity score was notably lower in the this compound group from days 2 to 4 post-treatment .

Skin Inflammation Studies

Recent pharmacological studies have utilized an imiquimod-induced skin inflammation model to assess the efficacy of this compound. Findings revealed that oral administration effectively suppressed inflammation markers, highlighting its potential role in dermatological therapies .

Kidney Transplantation

This compound is critical in preventing organ rejection post-kidney transplantation by suppressing the immune response against the transplanted organ. A comprehensive review highlighted its role in managing nephrotic syndrome associated with kidney disorders, where it helps reduce proteinuria effectively .

Allergic Conditions

In cases of severe allergic reactions, this compound has been documented to provide rapid relief from symptoms such as swelling and itching by modulating immune responses .

Side Effects and Considerations

While this compound is highly effective, it is associated with potential side effects including:

- Increased risk of infections.

- Osteoporosis with long-term use.

- Gastrointestinal disturbances.

Monitoring for these adverse effects is crucial during treatment.

Wirkmechanismus

Prednisolone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes . The resulting changes in gene expression lead to decreased production of pro-inflammatory cytokines, reduced leukocyte migration, and suppression of the immune response .

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacokinetic Differences

Prednisone

- Structural Difference : Prednisone lacks the 11β-hydroxyl group present in prednisolone, making it a prodrug requiring hepatic conversion to this compound for activity .

- Bioavailability : Oral prednisone has ~80% bioavailability, but its efficacy depends on liver function. This compound bypasses this step, making it preferable in patients with hepatic impairment .

- Clinical Use : Both are used interchangeably, but dosing adjustments are required (5 mg prednisone ≈ 4 mg this compound) .

Deflazacort

- Structural Difference : Deflazacort is an oxazoline derivative of this compound, adding a five-membered heterocyclic ring. This modification reduces sodium retention and minimizes interference with carbohydrate metabolism compared to this compound .

- Potency : 6 mg deflazacort ≈ 5 mg this compound. It is associated with a lower risk of osteoporosis and weight gain .

Methylthis compound

- Structural Difference : Methylthis compound has a methyl group at position 6, enhancing its lipophilicity and tissue penetration.

- Clinical Use : Preferred in acute spinal cord injury and cerebral edema due to superior CNS penetration. Equivalent anti-inflammatory potency: 4 mg methylthis compound ≈ 5 mg this compound .

Dexamethasone

- Structural Difference : A fluorine atom at position 9α and a methyl group at position 16α, increasing glucocorticoid receptor affinity and half-life (36–72 hours vs. 18–36 hours for this compound) .

- Clinical Use : Long-acting nature makes it suitable for conditions requiring sustained suppression (e.g., croup, chemotherapy-induced nausea). However, it has a higher risk of hypothalamic-pituitary-adrenal (HPA) axis suppression .

Efficacy in Specific Clinical Contexts

Croup

- This compound (1–2 mg/kg) is effective for initial symptom relief but less effective than dexamethasone (0.6 mg/kg) in preventing re-presentation to hospitals. Dexamethasone’s longer half-life provides sustained action .

Laboratory Interference

This compound cross-reacts with cortisol immunoassays, leading to falsely elevated cortisol levels. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for accurate hormone measurement in patients on glucocorticoid therapy .

Biologische Aktivität

Prednisolone is a synthetic glucocorticoid that exhibits significant biological activity in various therapeutic contexts. It is primarily used for its anti-inflammatory and immunosuppressive properties, making it effective in treating conditions such as rheumatoid arthritis, asthma, and certain cancers. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, clinical applications, and recent research findings.

Pharmacokinetics and Pharmacodynamics

This compound is predominantly administered orally and undergoes hepatic metabolism. Its conversion from prednisone (a prodrug) to this compound is crucial for its biological activity. Studies indicate that patients with liver disease exhibit altered pharmacokinetics, leading to increased plasma levels of this compound compared to those receiving equivalent doses of prednisone. This phenomenon is attributed to impaired conversion and degradation processes in individuals with liver dysfunction .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | 3-4 hours |

| Bioavailability | 70-90% |

| Volume of distribution | 0.4-1 L/kg |

| Clearance | 5-10 mL/min/kg |

This compound exerts its effects through several mechanisms:

- Anti-inflammatory Effects : It inhibits the expression of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α) and suppresses the activation of immune cells such as T lymphocytes and macrophages .

- Immunosuppressive Effects : By modulating the immune response, this compound reduces the activity of both innate and adaptive immunity, making it beneficial in autoimmune diseases .

- Anticancer Properties : Recent studies have explored this compound's potential in oncology, particularly in enhancing apoptosis in cancer cells. For instance, a novel derivative created through γ-irradiation demonstrated increased anticancer activity against liver cancer cells .

Clinical Applications

This compound is utilized in a variety of clinical scenarios:

- Rheumatoid Arthritis : A study involving 451 patients revealed that low-dose this compound as an adjunct therapy significantly improved disease activity scores compared to placebo .

- Chronic Obstructive Pulmonary Disease (COPD) : Research indicates that while this compound is commonly prescribed for acute exacerbations, its efficacy compared to placebo remains controversial .

- Psychiatric Effects : There are documented cases of acute psychosis associated with low-dose this compound treatment, highlighting the need for careful monitoring in susceptible individuals .

Case Studies

- Rheumatoid Arthritis : In a randomized controlled trial, patients receiving low-dose this compound showed a mean decrease in disease activity score (DAS28) by 0.37 points compared to placebo over 19 months .

- Psychosis Induction : Four case reports illustrated instances where patients developed acute psychosis following low doses of this compound, emphasizing the psychological side effects that can accompany glucocorticoid therapy .

Recent Research Findings

Recent studies have further elucidated the biological activity of this compound:

- A study highlighted sex and racial differences in the pharmacokinetics of this compound, indicating that men may exhibit higher clearance rates than women .

- Another investigation into γ-irradiated derivatives of this compound showed promising anticancer effects by inducing apoptosis in liver cancer cell lines, suggesting potential new therapeutic avenues for cancer treatment .

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question to investigate Prednisolone’s pharmacological mechanisms in preclinical models?

A robust research question must integrate the PICO(T) framework: P opulation (e.g., murine models with induced inflammation), I ntervention (this compound dosage range), C omparison (placebo or alternative glucocorticoids), O utcome (reduction in inflammatory biomarkers), and T imeframe (acute vs. chronic administration). This structure ensures alignment with NIH guidelines for preclinical reporting .

Q. What experimental designs are optimal for comparing this compound’s efficacy across diverse biological systems?

Use randomized controlled trials (RCTs) for in vivo studies to minimize bias. For in vitro work, employ dose-response assays with standardized cell lines (e.g., RAW 264.7 macrophages) and control for variables like serum concentration and incubation time. Include a comparator drug (e.g., dexamethasone) to contextualize results .

Q. How can researchers address variability in this compound’s pharmacokinetic data across species?

Adopt allometric scaling to extrapolate dosage equivalence between species. Validate findings using physiologically based pharmacokinetic (PBPK) modeling , which accounts for interspecies differences in metabolism (e.g., CYP3A4 activity in humans vs. CYP3A1 in rodents) .

Advanced Research Questions

Q. How should contradictory findings about this compound’s immunomodulatory effects in autoimmune models be resolved?

Conduct a systematic review with meta-analysis to quantify heterogeneity. Stratify studies by variables such as disease model (e.g., collagen-induced arthritis vs. lupus-prone mice), dosage (low vs. high), and administration route. Use sensitivity analysis to identify outliers and validate with independent replication studies .

Q. What methodological strategies mitigate bias in longitudinal studies assessing this compound’s long-term metabolic side effects?

Implement blinded outcome assessments and intention-to-treat (ITT) analysis to reduce observer bias and attrition bias. For metabolic profiling, combine fasting glucose tests with lipidomics to capture systemic changes. Adjust for confounders like baseline BMI and concurrent medications .

Q. How can multi-omics approaches clarify this compound’s tissue-specific glucocorticoid receptor (GR) activation?

Integrate transcriptomics (RNA-seq of GR target genes), proteomics (phosphorylation status of GR isoforms), and epigenomics (ChIP-seq for GR binding sites). Use pathway enrichment analysis (e.g., DAVID, GSEA) to identify tissue-specific signaling cascades (e.g., hepatic gluconeogenesis vs. adipose lipolysis) .

Q. Methodological Considerations for Data Analysis

Q. How should researchers handle missing data in clinical trials evaluating this compound’s efficacy in pediatric populations?

Apply multiple imputation (e.g., MICE algorithm) for missing endpoints like growth velocity or bone mineral density. Validate imputed datasets against complete-case analysis to assess robustness. Pre-specify handling methods in the protocol to avoid post-hoc bias .

Q. What statistical models are suitable for analyzing this compound’s dose-dependent effects on cytokine profiles?

Use mixed-effects models to account for repeated measures (e.g., IL-6 levels over time). For nonlinear relationships, apply spline regression or Hill equation modeling . Report effect sizes (e.g., Cohen’s d) with 95% confidence intervals to quantify clinical relevance .

Q. Ethical and Regulatory Compliance

Q. How can researchers ensure ethical rigor in studies involving this compound use during pregnancy?

Follow ICH S5 guidelines for developmental toxicity testing. In human studies, obtain informed consent with explicit disclosure of risks (e.g., fetal adrenal suppression). Use placental perfusion models as alternatives for high-risk gestational periods .

Q. What documentation is critical for FDA compliance in this compound-related IND applications?

Include chemistry, manufacturing, and controls (CMC) data for formulation stability, nonclinical toxicology reports (e.g., 28-day repeat-dose studies), and clinical protocols with stopping rules for adverse events (e.g., hyperglycemia thresholds) .

Q. Translational Research Challenges

Q. How can in vitro findings on this compound’s anti-inflammatory action be translated to human trials?

Validate in vitro targets (e.g., NF-κB inhibition) using ex vivo human PBMC assays . Design phase IIa trials with biomarker-driven endpoints (e.g., CRP reduction) and adaptive dosing to bridge preclinical-human gaps .

Q. What strategies improve reproducibility in this compound research across laboratories?

Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share protocols via platforms like Protocols.io and standardize reagents (e.g., ATCC cell lines, Sigma-Aldridge this compound batches). Use inter-laboratory ring tests to calibrate assays .

Eigenschaften

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGNJSKKLXVSLS-VWUMJDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021184 | |

| Record name | Prednisolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prednisolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SPECIFIC OPTICAL ROTATION: +102.5 DEG @ 25 °C/D; PH OF 1% SOLN 7.5 TO 8.5; SOL IN WATER, METHANOL, ETHANOL. /PHOSPHATE SODIUM/, 1 g dissolves in about 30 mL of alc, in about 180 mL of chloroform, in about 50 mL of acetone; sol in methanol, dioxane., In water, 2.23X10+2 mg/L at 25 °C, 2.39e-01 g/L | |

| Record name | Prednisolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Prednisolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels., Although altered homeostatic regulation, including disturbance of 24-h rhythms, is often observed in the patients undergoing glucocorticoid therapy, the mechanisms underlying the disturbance remains poorly understood. We report here that chronic treatment with a synthetic glucocorticoid, prednisolone, can cause alteration of circadian clock function at molecular level. Treatment of cultured hepatic cells (HepG2) with prednisolone induced expression of Period1 (Per1), and the prednisolone treatment also attenuated the serum-induced oscillations in the expression of Period2 (Per2), Rev-erbalpha, and Bmal1 mRNA in HepG2 cells. Because the attenuation of clock gene oscillations was blocked by pretreating the cells with a Per1 antisense phosphothioate oligodeoxynucleotide, the extensive expression of Per1 induced by prednisolone may have resulted in the reduced amplitude of other clock gene oscillations. Continuous administration of prednisolone into mice constitutively increased the Per1 mRNA levels in liver and skeletal muscle, which seems to attenuate the oscillation in the expressions of Per2, Rev-erbalpha, and Bmal1. However, a single daily administration of prednisolone at the time of day corresponding to acrophase of endogenous glucocorticoid levels had little effect on the rhythmic expression of clock genes. These results suggest a possible pharmacological action by prednisolone on the core circadian oscillation mechanism and indicate the possibility that the alteration of clock function induced by prednisolone can be avoided by optimizing the dosing schedule., Glucocorticoids are capable of suppressing the inflammatory process through numerous pathways. They interact with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes. Glucocorticoid-specific receptors in the cell cytoplasm bind with steroid ligands to form hormone-receptor complexes that eventually translocate to the cell nucleus. There these complexes bind to specific DNA sequences and alter their expression. The complexes may induce the transcription of mRNA leading to synthesis of new proteins. Such proteins include lipocortin, a protein known to inhibit PLA2a and thereby block the synthesis of prostaglandins, leukotrienes, and PAF. Glucocorticoids also inhibit the production of other mediators including AA metabolites such as COX, cytokines, the interleukins, adhesion molecules, and enzymes such as collagenase. /Glucocorticoids/ | |

| Record name | Prednisolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, White to practically white crystalline powder | |

CAS No. |

50-24-8 | |

| Record name | Prednisolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | prednisolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | prednisolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregna-1,4-diene-3,20-dione, 11,17,21-trihydroxy-, (11.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Prednisolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prednisolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PHQ9Y1OLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Prednisolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235 °C with some decomposition, CRYSTALS FROM ETHANOL; MP: 266-273 °C /TEBUTATE/, 235 °C | |

| Record name | Prednisolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PREDNISOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3385 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Prednisolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.